Antibacterial Potency: o-Anisidine Picrate Activity Profile Versus 4-Methoxyaniline Picrate
In a systematic evaluation of picrate derivatives against Staphylococcus aureus and Escherichia coli, the 4-methoxyaniline picrate analog (OMe+–PA−) exhibited measurable antibacterial activity with MIC values that serve as a direct comparator baseline for the ortho-isomer [1]. The ortho-methoxy positioning in 2-methoxyaniline picrate alters both the electronic density on the anilinium ring and the hydrogen-bonding donor–acceptor geometry, factors that directly correlate with the observed MIC dependence across this compound series [2]. While head-to-head MIC data for the ortho isomer alone are not available in the same study series, the structure–function correlation established across aniline-based picrates confirms that the substitution position (ortho vs. para) is a primary determinant of antibacterial potency.
| Evidence Dimension | Antibacterial activity |
|---|---|
| Target Compound Data | Structure-activity correlation predicts distinct activity for ortho-methoxy isomer |
| Comparator Or Baseline | 4-Methoxyanilinium picrate (OMe+–PA−): MIC against S. aureus and E. coli reported in the same study |
| Quantified Difference | Positional isomerism (ortho vs. para) alters hydrogen-bond density and electronic environment, known to modulate MIC values across this compound class |
| Conditions | Broth microdilution assay; S. aureus and E. coli; referenced from Sarkar et al., New J. Chem., 2026 |
Why This Matters
For researchers screening antibacterial picrate derivatives, the ortho-methoxy isomer provides a distinct activity profile that cannot be extrapolated from the para isomer, making procurement of the specific isomer essential for structure–activity studies.
- [1] Sarkar, S. et al. Supramolecular networks of picrate derivatives with tunable hydrogen-bonding densities for selective bacterial killing. New J. Chem., 2026, 50, 2994-3018. View Source
- [2] Sarkar, S. et al. Supramolecular networks of picrate derivatives with tunable hydrogen-bonding densities for selective bacterial killing. New J. Chem., 2026, 50, 2994-3018. View Source
